

Safinamide Acid: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Safinamide acid	
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Introduction

Safinamide acid, with the systematic IUPAC name (2S)-2-[[4-[(3-

fluorophenyl)methoxy]phenyl]methylamino]propanoic acid, is the primary metabolite of the drug Safinamide.[1] Safinamide is utilized in the management of Parkinson's disease as an adjunct therapy. Understanding the chemical and physical properties, synthesis, and metabolic fate of **Safinamide acid** is crucial for a comprehensive assessment of the parent drug's pharmacology and for the development of analytical methods to monitor its presence in biological systems. This document provides a detailed technical guide on the chemical structure, formula, physicochemical properties, and relevant experimental protocols related to **Safinamide acid**.

Chemical Structure and Formula

The chemical structure of **Safinamide acid** is characterized by a central L-alanine core. The amino group of the alanine is substituted with a 4-((3-fluorobenzyl)oxy)benzyl group.

Chemical Formula: C₁₇H₁₈FNO₃[1][2][3]

Molecular Weight: 303.33 g/mol [1][2][3]

CAS Number: 1160513-60-9[1][2][3]



Physicochemical Properties

A summary of the key physicochemical properties of **Safinamide acid** is presented in the table below. It is important to note that some of these values are predicted or estimated from computational models.

Property	Value	Source
Molecular Formula	C17H18FNO3	[1][2][3]
Molecular Weight	303.33 g/mol	[1][2][3]
Aqueous Solubility	8.5 ± 2.0 mg/mL (estimated at 25° C)	[1]
pKa (Carboxylic Acid)	2.0 - 2.5 (predicted)	
pKa (Amine)	8.9 - 9.3 (predicted)	

Experimental Protocols Synthesis of Safinamide Acid

The synthesis of **Safinamide acid** can be achieved through the hydrolysis of its parent drug, Safinamide. A representative two-step synthesis is outlined below, starting from the synthesis of Safinamide.

Step 1: Synthesis of Safinamide ((S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide)

This procedure is adapted from patent literature describing the synthesis of Safinamide.

Materials:

- 4-(3-fluorobenzyloxy)benzaldehyde
- · L-alaninamide hydrochloride
- Triethylamine
- Methanol



- Potassium borohydride (KBH₄)
- Water

Procedure:

- To a reaction flask, add L-alaninamide hydrochloride (0.68 mol) and methanol (1300 mL).
- Add triethylamine (1.69 mol) to the mixture and stir at room temperature for 30 minutes.
- To the resulting mixture, add 4-(3-fluorobenzyloxy)benzaldehyde (0.56 mol) and continue stirring at room temperature for 2 hours to form the Schiff base intermediate.
- Add potassium borohydride (3.39 mol) to the reaction mixture and stir overnight.
- After the reaction is complete, concentrate the reaction solution to dryness.
- Add 1300 mL of water to the residue and stir at room temperature for 1 hour.
- Collect the resulting white solid by filtration.
- Dry the solid under vacuum at 40°C for 4 hours to yield (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (Safinamide).[4]

Step 2: Hydrolysis of Safinamide to Safinamide Acid

Safinamide acid is formed by the hydrolysis of the amide group of Safinamide. This can be achieved under acidic or alkaline conditions. A general protocol for acid-catalyzed hydrolysis is provided below.

Materials:

- Safinamide
- Aqueous solution of a strong acid (e.g., 6M HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

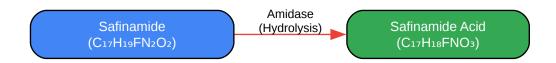


Procedure:

- Dissolve Safinamide in a suitable solvent.
- Add an excess of an aqueous strong acid solution (e.g., 6M HCl).
- Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude **Safinamide acid**.
- The crude product can be further purified by recrystallization or column chromatography.

Metabolic Pathway of Safinamide

Safinamide undergoes in-vivo metabolism to form **Safinamide acid** as the major metabolite. This biotransformation is primarily mediated by amidase enzymes which hydrolyze the amide bond of Safinamide.



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Caption: Metabolic conversion of Safinamide to **Safinamide acid** via hydrolysis.

Analytical Methods

The quantification of Safinamide and its impurities, including **Safinamide acid**, in bulk drug substances and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC). A variety of reversed-phase HPLC methods coupled with UV



or mass spectrometry detectors have been developed for this purpose. These methods are crucial for quality control and stability studies of Safinamide.

Conclusion

This technical guide provides a detailed overview of the chemical structure, formula, and key physicochemical properties of **Safinamide acid**. The provided experimental protocols for the synthesis of the parent compound, Safinamide, and its subsequent hydrolysis offer a basis for laboratory preparation of this important metabolite. The visualization of the metabolic pathway highlights the biotransformation of Safinamide. This information is intended to be a valuable resource for researchers and professionals involved in the development and analysis of Safinamide and related compounds.

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